molecular formula C12H13N3O4S B6196004 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2694744-90-4

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6196004
CAS No.: 2694744-90-4
M. Wt: 295.3
InChI Key:
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Description

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps One common method starts with the preparation of the intermediate 4-methanesulfonamidophenyl hydrazine This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with antibacterial properties.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug.

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and carboxylic acid group provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

2694744-90-4

Molecular Formula

C12H13N3O4S

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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